molecular formula C20H44N2O8 B12699780 Einecs 282-286-9 CAS No. 84145-59-5

Einecs 282-286-9

Cat. No.: B12699780
CAS No.: 84145-59-5
M. Wt: 440.6 g/mol
InChI Key: JKQRGOJMHFUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Einecs 282-286-9 is a high-purity chemical compound supplied for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Applications and Research Value The specific applications and research value of this compound are currently under investigation. Preliminary data suggests potential relevance in [ e.g., pharmaceutical development, materials science, chemical synthesis ]. Researchers are exploring its properties for [ e.g., novel catalyst design, probing biological pathways ]. Its mechanism of action is believed to involve [ e.g., interaction with specific enzymes, function as a molecular building block ], making it a compound of interest for advanced scientific studies. Handling and Compliance Please refer to the available Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. All researchers are responsible for ensuring their work complies with relevant local and international regulations.

Properties

CAS No.

84145-59-5

Molecular Formula

C20H44N2O8

Molecular Weight

440.6 g/mol

IUPAC Name

2-aminoethanol;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid

InChI

InChI=1S/C12H22O4.C6H15NO3.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2;4H,1-3H2

InChI Key

JKQRGOJMHFUCBH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Methodologies and Reaction Design for Dodecanedioic Acid Derivatives and Amine Adducts

Synthetic Routes for Dodecanedioic Acid

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that serves as a crucial monomer in the production of high-performance polymers like nylon 6,12, as well as in coatings, adhesives, and lubricants. researchgate.netmnstate.edu Its synthesis can be achieved through both traditional chemical processes and emerging biotechnological routes.

The predominant industrial synthesis of Dodecanedioic acid originates from 1,3-butadiene (B125203). mnstate.edu This multi-step chemical process is well-established and involves several key transformations.

The primary pathway can be summarized as follows:

Trimerization of Butadiene: The process begins with the cyclotrimerization of 1,3-butadiene to form 1,5,9-cyclododecatriene (B1592173) (CDDT). This reaction is typically catalyzed by a Ziegler-Natta catalyst, such as a combination of titanium tetrachloride (TiCl₄) and an aluminum co-catalyst, under controlled temperature and pressure. researchgate.net

Hydrogenation to Cyclododecane (B45066): The resulting 1,5,9-cyclododecatriene is then fully hydrogenated to cyclododecane. This step is generally carried out in the liquid phase using a nickel-based catalyst, such as Raney Nickel, at elevated temperatures (170-200°C) and pressures. researchgate.netnumberanalytics.com

Oxidation to Dodecanedioic Acid: The saturated cyclododecane ring is subsequently cleaved and oxidized to yield Dodecanedioic acid. This is a critical step, often performed in a two-stage oxidation process. First, cyclododecane is oxidized with air or oxygen, sometimes in the presence of boric acid, to produce a mixture of cyclododecanol (B158456) and cyclododecanone. numberanalytics.com This mixture is then subjected to a more potent oxidation using nitric acid, which breaks the ring structure to form the linear 1,12-dicarboxylic acid. researchgate.netrsc.org The final DDDA product can be purified through crystallization, often achieving high purity (>99%). researchgate.net

An alternative, though less common, chemical route starts from cyclohexane. This method involves a reaction with hydrogen peroxide to form an intermediate peroxide, which then undergoes ring-opening and dimerization to yield a diester of DDDA. Subsequent saponification (hydrolysis) of the ester produces the final Dodecanedioic acid. mnstate.edursc.org

Table 1: Comparison of Chemical Synthesis Pathways for Dodecanedioic Acid

Starting Material Key Intermediates Key Reactions Catalyst Examples Reference(s)
1,3-Butadiene 1,5,9-Cyclododecatriene, Cyclododecane, Cyclododecanol/Cyclododecanone Cyclotrimerization, Hydrogenation, Oxidation Ziegler-Natta (e.g., TiCl₄/AlCl₃), Raney Nickel, Nitric Acid mnstate.eduresearchgate.netnumberanalytics.com
Cyclohexane Alkoxycyclohexyl peroxide, Methyl dodecanedioate Peroxidation, Ring-opening, Dimerization, Saponification Hydrogen Peroxide mnstate.edursc.org

Growing interest in sustainable and green chemistry has driven the development of biotechnological routes for DDDA production. researchgate.net These methods utilize microbial fermentation to convert renewable feedstocks into dicarboxylic acids, offering an alternative to petrochemical-based synthesis. scispace.com

The core of this technology is the ω-oxidation pathway present in certain microorganisms, particularly yeast strains like Candida tropicalis. scispace.comnih.gov This pathway enables the terminal oxidation of n-alkanes or fatty acids. The process involves:

Hydroxylation: An enzyme, typically a cytochrome P450 monooxygenase, hydroxylates the terminal methyl group of a fatty acid or alkane to form a primary alcohol (ω-hydroxy fatty acid). scispace.com

Further Oxidation: The terminal alcohol group is subsequently oxidized first to an aldehyde and then to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid. scispace.com

Researchers have engineered and optimized various yeast strains to enhance the efficiency and yield of DDDA production. By blocking the competing β-oxidation pathway (which degrades fatty acids), the metabolic flux can be directed towards the desired ω-oxidation. scispace.com

Key research findings in this area include:

Substrate Versatility: Various renewable feedstocks can be used, including plant-oil derivatives like lauric acid, methyl laurate, and palm oil. nih.govscispace.comiosrjournals.org

High-Yielding Strains: Engineered strains of Wickerhamiella sorbophila have demonstrated superior performance, producing up to 92.5 g/L of DDDA from methyl laurate in fed-batch fermentation, with a productivity of 0.83 g/L/h. scispace.com

Process Development: Companies have developed processes using genetically engineered Candida yeast to produce DDDA from palm oil, with plant designs capable of producing thousands of metric tons per year. iosrjournals.org

Wastewater Valorization: Studies have shown the feasibility of using wastewater from food processing, such as coconut milk factory wastewater rich in lauric acid, as a substrate for DDDA production by recombinant Saccharomyces cerevisiae. scispace.com

Table 2: Examples of Biotechnological Production of Dodecanedioic Acid (DDDA)

Microorganism Substrate Production Titer Productivity Key Process Feature Reference(s)
Wickerhamiella sorbophila UHP4 Methyl Laurate 92.5 g/L 0.83 g/L/h β-oxidation pathway blocked scispace.com
Candida tropicalis Oleic Acid 45 g/L 0.56 g/L/h Optimized glucose/oleic acid ratio rsc.org
Candida tropicalis Dodecanoic acid methyl ester 66 g/L Not specified Biotransformation of renewable ester rsc.org
Saccharomyces cerevisiae BCM Lauric acid (from coconut wastewater) ~30 mg/L Not specified Utilization of industrial wastewater scispace.com
Genetically altered Candida sp. Palm Oil Not specified Not specified Industrial scale design (14,000 MT/year) iosrjournals.org

Formation Mechanisms of Multi-Component Compounds Involving Dodecanedioic Acid, 2-Aminoethanol, and 2,2',2''-Nitrilotriethanol

The compound EINECS 282-286-9 is the result of a reaction between Dodecanedioic acid, a dicarboxylic acid; 2-Aminoethanol (monoethanolamine), a primary amine with a hydroxyl group; and 2,2',2''-Nitrilotriethanol (triethanolamine), a tertiary amine with three hydroxyl groups. fiveable.meotago.ac.nz The formation of this multi-component adduct is primarily governed by acid-base chemistry.

The core mechanism is a proton transfer reaction between the acidic carboxylic acid groups (-COOH) of Dodecanedioic acid and the basic nitrogen atoms of the two amines. fiveable.meslideshare.net

Proton Donation: Dodecanedioic acid can donate two protons, one from each of its carboxyl groups.

Proton Acceptance: The lone pair of electrons on the nitrogen atom of 2-Aminoethanol and 2,2',2''-Nitrilotriethanol allows them to act as Brønsted-Lowry bases, accepting protons.

This acid-base reaction results in the formation of ammonium (B1175870) carboxylate salts. The protonated amines (ammonium cations) and the deprotonated Dodecanedioic acid (dicarboxylate anion) are held together by strong electrostatic interactions and a network of hydrogen bonds. slideshare.net The hydroxyl groups on both amines can also participate in extensive hydrogen bonding, further stabilizing the resulting complex.

The resulting structure is not a single covalent molecule but rather a supramolecular assembly or salt complex, where the components are linked by non-covalent interactions. fiveable.meslideshare.net The specific stoichiometry and arrangement of the molecules in the crystalline lattice would depend on the reaction conditions.

Optimization of Synthesis Parameters for Enhanced Yield and Purity of Dodecanedioic Acid Complexes

The synthesis of dicarboxylic acid-amine adducts, such as the one identified by this compound, can be optimized by carefully controlling several key reaction parameters to maximize product yield and purity. While the reaction is often a straightforward acid-base neutralization, achieving a pure, crystalline product in high yield requires systematic optimization.

Key parameters for optimization include:

Stoichiometry: The molar ratio of the reactants (Dodecanedioic acid, 2-Aminoethanol, and 2,2',2''-Nitrilotriethanol) is critical. Varying the ratios can lead to different salt complexes or mixtures. Precise control is necessary to favor the formation of the desired adduct and minimize unreacted starting materials. In one study on direct amidation, using 1.5 to 2 equivalents of the amine was found to be optimal. rsc.org

Solvent: The choice of solvent influences the solubility of reactants and the final product. A solvent in which the reactants are soluble but the product salt has limited solubility can facilitate purification by precipitation or crystallization. For similar amide formation reactions, solvents like anhydrous tetrahydrofuran (B95107) (THF) have been found to be effective. analis.com.my

Temperature: Temperature affects the rate of reaction and solubility. While the initial acid-base reaction is often exothermic and fast, controlling the temperature during crystallization is crucial for obtaining well-defined crystals of high purity. In one optimization study, 60°C was determined to be the optimal temperature for an amidation reaction, as higher temperatures led to decreased yield. analis.com.my

Removal of Water: If the goal is to drive the reaction towards amide formation (a condensation reaction) rather than simple salt formation, the removal of water is essential. Azeotropic distillation is a common technique used to remove water from the reaction mixture, which can significantly increase the yield and purity of the final product. google.com

Coupling Agents: For forming covalent amide bonds instead of ionic salts, coupling agents are often employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can activate the carboxylic acid, facilitating its reaction with the amine under mild conditions and leading to high conversion rates. analis.com.mynih.gov

Purification Method: The final purity depends heavily on the purification technique. Crystallization from a suitable solvent system is the most common method. This may involve seeding with existing crystals, and carefully controlling the cooling rate to promote the growth of large, pure crystals. google.com Washing the isolated crystals with an appropriate solvent helps remove residual impurities. mdpi.com

Advanced Synthetic Techniques for Novel Dodecanedioic Acid-Amine Adducts

Beyond simple salt formation, advanced synthetic methodologies can be employed to create novel and functional materials from Dodecanedioic acid and amines. These techniques expand the structural and functional diversity of the resulting adducts.

Supramolecular Chemistry and Crystal Engineering: Dicarboxylic acids and amines are classic building blocks in supramolecular chemistry. By carefully selecting the components, it is possible to design and construct highly ordered, multi-dimensional structures (e.g., chains, layers, or 3D networks) held together by predictable hydrogen bonding patterns (synthons). researchgate.netnih.gov This approach can be used to create "co-crystals" or functional materials like supramolecular organogels, where the properties are controlled by the non-covalent self-assembly of the acid and amine components. scispace.comrsc.org

Mechanochemistry: This solvent-free technique involves the synthesis of materials by mechanical grinding or milling. Mechanochemistry has proven to be a highly effective and green method for preparing co-crystals and salts of dicarboxylic acids and amines. rsc.orgrsc.org It can produce novel crystalline forms (polymorphs) that may not be accessible from solution-based methods and is often faster and more environmentally friendly. scispace.com

Enzymatic Synthesis: Biocatalysis offers a green and highly selective route to forming covalent amide bonds between dicarboxylic acids and amines. Enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B) can catalyze the direct amidation of carboxylic acids under mild, anhydrous conditions, often with excellent yields and without the need for complex purification steps. mdpi.com More advanced enzymatic strategies use ligase enzymes that can selectively form amide bonds between a wide range of diacid and diamine substrates, enabling the synthesis of diverse oligoamides. biorxiv.org

Advanced Polymerization and Coupling Reactions: Dodecanedioic acid is a key monomer for producing advanced polymers. Direct bulk polymerization with aromatic diamines can produce thermally stable semi-aromatic polyamides, though it requires high temperatures and strict stoichiometric control. acs.org More novel techniques are also emerging, such as a nickel-catalyzed reductive cross-coupling that allows for the formal coupling of activated amines and carboxylic acids to form new carbon-carbon bonds, representing a radical departure from traditional acid-amine chemistry. umich.edu

Mechanistic Investigations of Chemical Interactions and Stability

Studies on Hydrogen Bonding and Ionic Interactions within the Compound Structure

The molecular structure of Gallopamil dictates its capacity for intermolecular interactions, which in turn influences its physical and chemical properties. The molecule possesses several electronegative atoms, primarily oxygen and nitrogen, which can participate in forming non-covalent bonds.

Computational analysis of the Gallopamil structure reveals a total of seven hydrogen bond acceptor sites. medcraveonline.com These sites include the oxygen atoms of the five methoxy (B1213986) groups, the nitrogen atom of the nitrile group (-C≡N), and the tertiary amine nitrogen. Conversely, the molecule has a hydrogen bond donor count of zero, as it lacks protons attached to highly electronegative atoms. medcraveonline.com This structure implies that while Gallopamil cannot initiate a hydrogen bond by donating a proton, it can readily accept hydrogen bonds from protic solvents (like water) or other donor molecules. These interactions are critical for its solubility and interaction with biological targets.

In its protonated form, typically as a hydrochloride salt, the tertiary amine group becomes a cation. This positive charge introduces the potential for strong ionic interactions with counter-ions (e.g., Cl⁻) in the crystal lattice. Conformational analysis has shown that the protonated form of Gallopamil can exist in several conformations, some of which feature a readily accessible ionized site. ijprs.com The capacity of Gallopamil to interfere with the transport of cations is critically dependent on the availability of this protonated configuration. ijprs.com In biological systems, the nitrile group and other electronegative atoms may also engage in direct ionic interactions, such as binding to the calcium ion within calcium channels, a mechanism suggested for the broader phenylalkylamine class of drugs. nih.gov

Degradation Pathways and Kinetic Analysis of the Compound in Various Environments

Forced degradation studies are essential for identifying the likely degradation products and pathways of a drug substance under various stress conditions, such as hydrolysis, oxidation, and photolysis. nih.gov While specific kinetic studies detailing the degradation of Gallopamil were not prominently available in the reviewed literature, an analysis of its functional groups and data from its close structural analog, Verapamil, allows for an informed projection of its stability profile.

Gallopamil's structure contains functional groups susceptible to degradation, including ether (methoxy) linkages, a tertiary amine, and a nitrile group. The common degradation pathways for pharmaceuticals involve hydrolysis, oxidation, and photolysis. medcraveonline.com

Hydrolysis: The ether and nitrile groups in Gallopamil are generally stable to hydrolysis under neutral conditions but can be cleaved under harsh acidic or basic conditions at elevated temperatures. The tertiary amine group remains stable to hydrolysis. Studies on other antihypertensive drugs have shown that basic and acidic hydrolysis are primary degradation pathways. ulisboa.pt

Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress. journalcra.com Significant degradation under oxidative stress has been observed for Verapamil, a closely related compound.

Photodegradation: Many phenylalkylamine derivatives exhibit sensitivity to light. Photocatalytic degradation of Verapamil has been shown to proceed via two main pathways: one involving hydroxylation at the methylamino position followed by molecular fragmentation, and a second involving N-demethylation to form the active metabolite norverapamil (B1221204). nih.gov Given the structural similarity, Gallopamil may undergo similar photodegradation, potentially involving N-dealkylation and cleavage of the molecule.

The kinetics of degradation often follow pseudo-first-order reactions, with the rate being highly dependent on factors like pH, temperature, and the presence of catalysts. nih.govsemanticscholar.org For instance, the degradation of many drugs is catalyzed by protons or hydroxyl ions at extreme pH values. nih.gov

Stress ConditionPotential Susceptible MoietyAnticipated Degradation PathwaySupporting Evidence/Rationale
Acidic/Basic HydrolysisEther (methoxy) groups, Nitrile groupCleavage of ether bonds, hydrolysis of the nitrile to a carboxylic acid or amide.General chemical susceptibility of functional groups; studies on other drugs show hydrolysis is a key pathway. ulisboa.pt
Oxidation (e.g., H₂O₂)Tertiary amine, Aromatic ringsN-oxidation, aromatic hydroxylation, N-dealkylation.Verapamil shows significant degradation under oxidative stress.
Photolysis (UV/Visible Light)Entire molecule, particularly the amine and aromatic systemsN-dealkylation (to form nor-gallopamil), hydroxylation, and subsequent molecular fragmentation.Photodegradation of Verapamil produces norverapamil and other fragments. nih.gov
Thermal DegradationEntire moleculeGeneral decomposition, dependent on the melting point and thermal stability of the crystal form.Considered a standard condition in forced degradation studies. nih.gov

Role of Component Stoichiometry on Compound Stability and Reactivity

Gallopamil is a chiral molecule, existing as two enantiomers, (R)- and (S)-Gallopamil. The compound is often used as a racemate, which is an equimolecular (1:1) mixture of both enantiomers. The stoichiometry of these components—whether it is a pure enantiomer or a racemic mixture—has a profound impact on the solid-state properties of the compound, and thus its stability and reactivity. mdpi.com

Research on Gallopamil hydrochloride has demonstrated that the racemic mixture exists as a "racemic compound" (or racemate), which is a distinct crystalline entity with a different structure from its constituent single enantiomers. mdpi.com This difference in crystal packing leads to different physicochemical properties.

Solid-state characterization using techniques like Fourier-transform infrared (FT-IR) spectroscopy, X-ray powder diffractometry (XRD), and differential scanning calorimetry (DSC) confirms these structural differences. The FT-IR spectra and XRD patterns of the single enantiomers are distinct from those of the racemic mixture, indicating a different crystalline arrangement. mdpi.com This directly impacts the compound's stability, as different crystal lattices possess different lattice energies and thermodynamic stabilities.

The thermal behavior, a key indicator of stability, also differs significantly. DSC analysis reveals different melting points and thermal profiles for the racemate compared to the pure enantiomers. mdpi.com These differences are summarized in the table below, based on findings for phenylalkylamine calcium channel antagonists. mdpi.com

PropertySingle Enantiomer (e.g., S-Gallopamil HCl)Racemic Compound (RS-Gallopamil HCl)Implication for Stability & Reactivity
Crystalline StructureUnique crystal latticeDifferent, distinct crystal lattice from enantiomersDifferent lattice energies affect thermodynamic stability and hygroscopicity.
X-ray Diffraction (XRD) PatternCharacteristic pattern 'A'Characteristic pattern 'B' (different from 'A')Confirms distinct solid-state arrangements. mdpi.com
Melting Point (DSC)Specific melting point T₁Different melting point T₂ (not an average of enantiomers)Reflects differences in crystal lattice energy and thermal stability. mdpi.com
SolubilityPotentially different from the racematePotentially different from the enantiomersAffects dissolution rate and bioavailability.

Mechanistic Aspects of Compound Dissolution and Crystallization Processes

The processes of dissolution and crystallization are fundamentally linked to the solid-state properties of the compound, which, as established, are dependent on the enantiomeric stoichiometry. mdpi.com The rate and extent to which a solid dissolves are governed by its crystal structure, particle size, and the surrounding medium.

The fact that racemic Gallopamil hydrochloride and its pure enantiomers have different crystalline structures means they will exhibit different dissolution behaviors. mdpi.com The energy required to break the crystal lattice during dissolution will vary between the forms, leading to differences in solubility and dissolution kinetics. This is a critical consideration in formulation, as dissolution rate often controls the onset of therapeutic action.

Crystallization processes are also mechanistically distinct. The formation of a crystal of a pure enantiomer involves the ordered packing of identical molecules. In contrast, the crystallization of a racemic compound involves the specific, ordered incorporation of both (R)- and (S)-enantiomers into the growing crystal lattice. mdpi.com The binary phase diagram constructed from thermal analysis of Gallopamil hydrochloride mixtures confirms the formation of a stable racemic compound rather than a simple conglomerate (a physical mixture of separate enantiomer crystals). mdpi.com

The characterization techniques used to study these properties provide mechanistic insights:

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions. The distinct melting endotherms for the racemate and enantiomers provide information on their relative thermal stabilities and the energetics of their crystal lattices. mdpi.com

X-ray Powder Diffractometry (XRD): Provides a fingerprint of the crystal structure. The different diffraction patterns are direct evidence of the different packing arrangements of molecules, which in turn explains the different dissolution and crystallization behaviors. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probes the vibrational modes of chemical bonds. Differences in the spectra between the racemate and enantiomers reflect subtle changes in bond environments due to different intermolecular interactions in their respective crystal structures. mdpi.com

These analytical techniques demonstrate that the stereoisomeric composition is a critical factor controlling the mechanistic pathways of both the dissolution of the solid form and its formation via crystallization. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the compound EINECS 282-286-9, both ¹H and ¹³C NMR would be essential to confirm the presence and ratio of the three components.

¹H NMR Spectroscopy: A ¹H NMR spectrum of the compound would be expected to show signals corresponding to the protons of dodecanedioic acid, monoethanolamine, and triethanolamine (B1662121). The spectrum of pure dodecanedioic acid exhibits characteristic peaks for the methylene (B1212753) protons. chemicalbook.com The protons alpha to the carboxylic acid groups (–CH₂–COOH) would appear at a distinct chemical shift, typically around 2.2-2.4 ppm, while the protons of the long methylene chain would form a complex multiplet at approximately 1.2-1.6 ppm. chemicalbook.com

For the alkanolamine components, the protons of monoethanolamine would show signals for the two methylene groups (–CH₂–N and –CH₂–O), typically as triplets around 2.8-3.0 ppm and 3.6-3.8 ppm, respectively. hmdb.cachemicalbook.comspectrabase.com The amine and hydroxyl protons are often broad and their position can vary depending on the solvent and concentration. Triethanolamine would show two characteristic triplets for its methylene groups adjacent to the nitrogen and oxygen atoms.

In the final compound, the acid-base reaction between the carboxylic acid groups and the amine groups would lead to protonation of the nitrogen atoms. This would cause a downfield shift of the adjacent methylene protons in the alkanolamines. The integration of the distinct signals for each component would allow for the determination of their molar ratio in the salt complex.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information. Dodecanedioic acid shows a signal for the carboxyl carbon around 175-180 ppm and a series of signals for the methylene carbons in the aliphatic chain. nih.gov Monoethanolamine and triethanolamine would each display two signals for their respective methylene carbons. spectrabase.com The formation of the salt would influence the chemical shifts of the carbons alpha to the nitrogen and carboxyl groups, providing further evidence of the ionic interactions within the compound.

Component¹H NMR Chemical Shifts (ppm, predicted)¹³C NMR Chemical Shifts (ppm, predicted)
Dodecanedioic acid ~2.2-2.4 (t, 4H, α-CH₂), ~1.6 (m, 4H, β-CH₂), ~1.2-1.4 (m, 12H, internal CH₂)~178 (C=O), ~34 (α-CH₂), ~29 (internal CH₂), ~25 (β-CH₂)
Monoethanolamine ~3.8 (t, 2H, O-CH₂), ~3.0 (t, 2H, N-CH₂)~61 (O-CH₂), ~42 (N-CH₂)
Triethanolamine ~3.7 (t, 6H, O-CH₂), ~2.8 (t, 6H, N-CH₂)~59 (O-CH₂), ~57 (N-CH₂)

Note: Predicted chemical shifts are based on typical values for the individual components and may vary in the final salt complex due to solvent effects and ionic interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and confirming the formation of the salt. edinst.compsu.edumt.com

Infrared (IR) Spectroscopy: The IR spectrum of the compound would be a superposition of the spectra of its components, with key changes indicating salt formation. Dodecanedioic acid shows a strong, broad O-H stretching band from the carboxylic acid groups around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. nih.gov Monoethanolamine and triethanolamine exhibit broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. nih.gov

Upon salt formation, the carboxylic acid groups are deprotonated to carboxylates (–COO⁻), and the amine groups are protonated (–NH⁺–). This leads to the disappearance of the carboxylic acid C=O stretch at ~1700 cm⁻¹ and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group at approximately 1550-1620 cm⁻¹ and 1380-1450 cm⁻¹, respectively. mdpi.comacs.org Concurrently, the protonated amine groups will give rise to broad N-H⁺ stretching bands, often overlapping with the O-H stretches, and characteristic N-H⁺ bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While water is a weak Raman scatterer, making it a good solvent for analysis, the compound itself would have characteristic Raman bands. psu.eduresearchgate.net The C-C backbone of the dodecanedioic acid chain would show distinct skeletal vibrations. The symmetric stretch of the carboxylate group, which is often weak in the IR spectrum, can be strong in the Raman spectrum. science.gov The combination of IR and Raman data would provide a comprehensive vibrational analysis of the compound. mt.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H & N-H Stretching3200 - 3500 (Broad)IR, Raman
C-H Stretching2850 - 2960IR, Raman
Carboxylate Asymmetric Stretch (COO⁻)1550 - 1620IR
N-H⁺ Bending1500 - 1600IR
Carboxylate Symmetric Stretch (COO⁻)1380 - 1450IR, Raman

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of the components and understanding their fragmentation patterns. For a complex salt like this compound, techniques such as Electrospray Ionization (ESI) would be suitable, as they are soft ionization methods that can keep the non-covalent interactions of the complex intact in the gas phase or analyze the individual components.

The mass spectrum would likely show peaks corresponding to the individual components: dodecanedioic acid (m/z 230.15), monoethanolamine (m/z 61.05), and triethanolamine (m/z 149.11). spectrabase.comnih.govmassbank.eu Depending on the ionization conditions, protonated or deprotonated molecular ions of each component would be observed ([M+H]⁺ or [M-H]⁻). For instance, LC-ESI-MS analysis of dodecanedioic acid in negative ion mode shows a prominent [M-H]⁻ ion at m/z 229.14. massbank.eu

Fragmentation analysis (MS/MS) would help to confirm the structure of each component. Dodecanedioic acid would likely fragment through successive losses of water and carbon dioxide. The alkanolamines would show characteristic fragmentation patterns involving the cleavage of C-C and C-N bonds. Analysis of the salt complex under gentle ESI conditions might also reveal non-covalent adducts of the acid and amine components, providing insight into the stoichiometry of the salt in the gas phase.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating the components of the mixture and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of dicarboxylic acids by GC-MS typically requires derivatization to increase their volatility. nih.govresearchgate.net Esterification or silylation are common methods. Similarly, the alkanolamines can be derivatized for GC analysis. This approach would allow for the quantification of the individual acid and amine components, confirming their ratio and identifying any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like the salt this compound. nih.govacs.org Reversed-phase LC could be used to separate the dodecanedioic acid from the more polar alkanolamines. The mass spectrometer detector would then provide confirmation of the identity of each separated component. Ion chromatography coupled with mass spectrometry is another powerful technique for the simultaneous analysis of amines and organic acids in complex matrices. baua.dethermofisher.com This would be an effective method for purity assessment and the determination of the component ratio in the final product.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

If the compound this compound can be obtained in a crystalline form, X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional structure. google.com Single-crystal XRD could provide precise information on bond lengths, bond angles, and the supramolecular arrangement of the dodecanedioate, monoethanolammonium, and triethanolammonium (B1229115) ions in the crystal lattice. mdpi.com

This would reveal how the components are linked through hydrogen bonds and ionic interactions. researchgate.netacs.org Powder XRD (PXRD) could be used to assess the crystallinity of the bulk material, identify different crystalline phases (polymorphs), and confirm the identity of the product by comparing its diffractogram to a reference pattern. acs.org The analysis of long-chain dicarboxylic acid salts often reveals layered structures, and XRD would be key to characterizing such arrangements. researchgate.netgoogle.com

Applications in Advanced Materials Science and Polymer Chemistry Research

Role as a Polycondensation Monomer in Polyamide Synthesis (e.g., Nylon 6,12)

DDDA is a fundamental monomer in the production of long-chain polyamides through a process called polycondensation. atamanchemicals.comontosight.ai A prime example is the synthesis of Nylon 6,12, where DDDA is reacted with 1,6-hexamethylenediamine. google.commachinemfg.comgoogle.com This reaction forms strong, repeating amide linkages, creating a polymer known for its high performance. ontosight.aiataman-chemicals.com The incorporation of DDDA's long aliphatic chain is crucial for achieving specific material characteristics. machinemfg.com

Research has firmly established polyamides derived from DDDA, such as Nylon 6,12, as high-performance engineering plastics. genoaint.compalmarychem.compalmarychem.com These materials are distinguished by properties that are often superior to shorter-chain nylons. minka.gob.ec

Key characteristics of DDDA-based high-performance polyamides include:

Superior Moisture Resistance: They absorb less moisture than conventional polyamides like Nylon 6, leading to greater dimensional stability in varying humidity conditions. genoaint.commachinemfg.com

Enhanced Chemical Resistance: The long hydrocarbon chain contributes to excellent resistance against a variety of chemicals, which is critical in demanding automotive and industrial environments. genoaint.comminka.gob.ecchemicalbook.com

Thermal Stability: These polyamides maintain their structural integrity at elevated temperatures. minka.gob.ecemergenresearch.com

Mechanical Strength: They exhibit a robust combination of strength and flexibility. ontosight.aichemimpex.com

Further research has expanded the scope of DDDA to the synthesis of novel thermoplastic polyamide elastomers (TPAEs) and other semiaromatic polyamides, demonstrating its versatility in creating materials with tailored properties for advanced applications. acs.orgacs.orgmdpi.com

The mechanical and thermal properties of polyamides incorporating DDDA have been a significant area of scientific investigation. These studies confirm the material's suitability for applications requiring durability and resilience. genoaint.comontosight.ai

Table 1: Comparative Properties of DDDA-Based Polyamides

Property Description Research Finding
Moisture Absorption Low moisture uptake compared to Nylon 6. genoaint.commachinemfg.com Leads to excellent dimensional stability. genoaint.com
Thermal Stability High melting point and resistance to heat. minka.gob.econtosight.ai Semiaromatic polyamides show decomposition temperatures (Td5%) between 316–416 °C. acs.org
Mechanical Strength Good tensile strength and elasticity. ontosight.ai Used for durable parts in automotive and industrial sectors. chemicalbook.com
Polymorphism Existence of multiple crystal forms (γ and δ) in specific DDDA polyamides like MPMD-12. researchgate.netakjournals.com Affects melting point and mechanical modulus, which are dependent on thermal history. akjournals.comakjournals.com

Utilization in Polyester (B1180765) and Polyurethane Resin Formulations

Beyond polyamides, DDDA is a crucial raw material for formulating polyester and polyurethane resins. ube.comube.esjcia-bigdr.jp It is reacted with diols to create polyesters or used in polyurethane systems to build the polymer backbone. ube.comgoogle.com The inclusion of DDDA is instrumental in achieving specific performance characteristics in these resins. ataman-chemicals.comulprospector.com

A key advantage of using DDDA in polyester and polyamide resins is the resulting polymer's excellent hydrolytic resistance, meaning it resists degradation from water. ube.comjcia-bigdr.jpulprospector.com This, combined with enhanced flexibility and heat stability, makes these resins highly durable. ataman-chemicals.comube.comspecialchem.com The long, non-polar carbon chain of DDDA is a primary contributor to these desirable properties. Research on aliphatic polyesters made from DDDA and various diols has produced crystalline materials with melting points between 70°C and 90°C, highlighting their potential as bio-based alternatives to traditional polymers. researchgate.net

DDDA plays a significant role as a hardener or curing agent in acrylic powder coatings. ube.comjcia-bigdr.jpspecialchem.com It is particularly effective as the crosslinking agent for glycidyl (B131873) methacrylate (B99206) (GMA) acrylic resins. chemquest.compowdercoatedtough.comandersondevelopment.com

The combination of DDDA and GMA acrylics yields coatings with several high-performance attributes:

Superior Finish: The crystalline nature of DDDA promotes excellent flow and leveling during application, resulting in a very smooth, high-gloss finish. chemquest.compowdercoatedtough.com

Exceptional Durability: These coatings exhibit outstanding weatherability and can withstand over 10 years of Florida exposure, a benchmark for UV resistance. chemquest.compowdercoatedtough.com

Chemical and Scratch Resistance: The cured coating is highly resistant to chemicals, environmental contaminants like acid rain, and scratching. genoaint.comchemquest.com

These properties have led to their use in demanding applications, including as a high-performance clearcoat for automotive alloy wheels. chemquest.com

Table 2: Role of DDDA in Resins and Coatings

Application Area Specific Role of DDDA Resultant Properties
Polyester/Polyurethane Resins Monomer. ube.comube.es Excellent hydrolytic resistance, flexibility, and heat stability. jcia-bigdr.jpulprospector.comspecialchem.com
Acrylic Powder Coatings Curing agent for GMA resins. chemquest.compowdercoatedtough.com Superior smoothness, high gloss, excellent weatherability, and chemical resistance. genoaint.comchemquest.compowdercoatedtough.com

Exploration in Adhesives and Sealants Technology

Dodecanedioic acid is a valuable component in the formulation of advanced adhesives and sealants. atamanchemicals.comchemimpex.comarpadis.com Its incorporation into adhesive systems enhances their performance, particularly for high-stress and specialty applications. credenceresearch.com Research shows that DDDA contributes to impressive bonding strength and long-term durability. genoaint.com In the formulation of reactive hot-melt adhesives, DDDA is used specifically to reduce the tendency of the material to crystallize, thereby controlling its open time and setting characteristics. adhesivesmag.com The thermal stability and strong adhesive properties imparted by DDDA make it a suitable ingredient for adhesives used in the automotive, construction, and electronics industries. minka.gob.eccredenceresearch.com

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
Dodecanedioic acid DDDA, Einecs 282-286-9
Nylon 6,12 Polyamide 6,12
Hexamethylenediamine 1,6-hexamethylenediamine
4,4′-diaminodiphenylmethane MDA
2-methylpentamethylenediamine MPMD, Dytek-A
Glycidyl methacrylate GMA
Polyurethane -
Polyester -

Research on Corrosion Inhibition Performance and Mechanisms

Efficacy of Dodecanedioic Acid and its Amine Compounds as Corrosion Inhibitors

Dodecanedioic acid (DDDA), especially when formulated as an amine salt, is a highly effective corrosion inhibitor. atamanchemicals.comarpadis.com Its performance is particularly notable in preventing rust on ferrous metals. lvpu-chem.com Research has demonstrated the superior efficacy of these compounds; for instance, a 0.25% solution of triethanolamine (B1662121) salts with dicarboxylic acids, such as dodecanedioic acid, provided complete protection against rusting on cast iron chips, whereas a much higher 2% concentration of triethanolamine alone still permitted the formation of rust spots. jst.go.jp In studies on dicarboxylates in near-neutral saline solutions, an inhibition efficiency of up to 98% has been measured. researchgate.net The long carbon chain of dodecanedioic acid contributes to its high performance in these applications. lvpu-chem.com

Mechanisms of Corrosion Inhibition by Dicarboxylic Acid-Amine Systems

The protective action of dicarboxylic acid-amine systems is primarily attributed to their ability to form a durable protective film at the metal-solution interface. google.comisca.in This mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the electrochemical reactions responsible for corrosion. mdpi.com

The inhibition process begins with the adsorption of the inhibitor molecules onto the metal surface. researchgate.netresearchgate.net This adsorption can occur through two primary mechanisms: physisorption (physical adsorption) and chemisorption (chemical adsorption). mdpi.commdpi.com In the case of dicarboxylic acid-amine salts, both the carboxylate and the amine components play a role.

The carboxylate groups (-COOH) can adsorb onto the metal, forming a layer that acts as a mixed inhibitor. unit.no

The amine groups possess a nitrogen atom with an unshared pair of electrons, which can be shared with the metal, facilitating strong adsorption onto the surface of the metal or its oxides. unit.no

Studies on similar systems have shown that the adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the surface. iosrjournals.orgresearchgate.net This adsorption is a spontaneous process that can involve both physical and chemical interactions with the metal. lvb.lt

Following adsorption, the inhibitor molecules arrange themselves to form a thin, protective, and water-repellent film on the metal surface. google.comisca.inchemceed.com This film acts as a physical barrier, isolating the metal from the corrosive elements in the environment. google.commdpi.com

The mechanism is believed to involve the inhibitor acting at local defects within the metal's natural primary oxide layer. The carboxylate anions react to form weakly soluble iron(III) compounds that effectively "plug" these pores. researchgate.net This leads to the formation of a stable passive layer, which is thought to be composed mainly of iron(III) oxide that has incorporated insoluble iron(III) carboxylate complexes. researchgate.net This barrier is impermeable to iron ions and other corrosive species, effectively stifling the corrosion process. researchgate.net

Synergistic Effects in Multi-Component Corrosion Inhibitor Formulations

The corrosion inhibition performance of dodecanedioic acid can be significantly enhanced when it is used in combination with other compounds, a phenomenon known as synergism. researchgate.net It is particularly effective when mixed with other dibasic acids. atamanchemicals.comarpadis.comchemceed.comtransparencymarketresearch.com

Research indicates that mixtures of dicarboxylates (like DDDA) with monocarboxylates lead to a considerable improvement in protective effects. researchgate.net This is attributed to the stronger adsorption capabilities of the monocarboxylates on the oxide-covered metal surface. researchgate.net Formulations combining C10 to C12 dibasic acids (sebacic acid, undecanedioic acid, and dodecanedioic acid) as amine salts have been shown to create a robust protective layer, offering superior performance compared to the use of a single dibasic acid. chemceed.com This synergistic action allows for lower concentrations of the inhibitor to achieve high levels of protection. chemceed.com

The table below details a suggested basic formulation for an aqueous amine salt concentrate that leverages these synergistic effects. chemceed.com

ComponentWeight Percent (wt. %)Purpose
Dodecanedioioic Acid1.5 – 2.25%Primary Corrosion Inhibitor
Undecanedioic Acid1.5 – 2.25%Synergistic Corrosion Inhibitor
Sebacic Acid0.25 – 0.5%Synergistic Corrosion Inhibitor
Monoethanolamine (MEA)5.0%Amine for Salt Formation
Triethanolamine (TEA)5.0%Amine for Salt Formation
Water85.0%Solvent

This interactive table is based on a suggested formulation for creating an aqueous amine salt concentrate for corrosion inhibition. chemceed.com

Electrochemical Studies of Corrosion Inhibition Processes

Electrochemical techniques are widely used to investigate the mechanisms of corrosion inhibitors. Studies employing methods such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) have provided valuable insights into the function of dicarboxylic acid-based inhibitors. researchgate.net

Potentiodynamic polarization studies of similar dicarboxylic acid systems reveal that they act as mixed-type inhibitors. researchgate.nettandfonline.com This means they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netunit.no This is often indicated by a relatively small change in the corrosion potential (Ecorr) after the addition of the inhibitor. tandfonline.com

EIS measurements confirm that the adsorption of the inhibitor molecules on the metal surface leads to an increase in the charge transfer resistance (Rct), which signifies a slowing of the corrosion rate. rsc.org Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is consistent with the formation of a protective film that displaces water molecules and reduces the dielectric constant at the interface. rsc.org

Electrochemical TechniqueObservationInterpretation
Potentiodynamic Polarization (PDP) Reduction in both anodic and cathodic current densities; minimal shift in corrosion potential. researchgate.nettandfonline.comThe inhibitor functions as a mixed-type inhibitor, slowing both metal oxidation and the cathodic reaction. tandfonline.com
Electrochemical Impedance Spectroscopy (EIS) Increase in charge transfer resistance (Rct); decrease in double-layer capacitance (Cdl). rsc.orgA protective film has formed on the metal surface, creating a barrier to charge transfer and displacing water molecules. rsc.org

This interactive table summarizes findings from electrochemical studies on dicarboxylic acid-based corrosion inhibitors.

Application in Metalworking Fluids and Engine Coolants

Due to their high efficacy, environmental profile, and stability, dodecanedioic acid and its amine salts are extensively used as corrosion inhibitors in various industrial applications. chemceed.comechemi.comataman-chemicals.commedkoo.com The most prominent applications are in water-based systems where ferrous metal protection is critical. atamanchemicals.comsilverfernchemical.com

Key applications include:

Metalworking Fluids: In cutting, grinding, and forming operations, these inhibitors protect both the workpiece and the machinery from rust. chemceed.commade-in-china.com They are valued for being low-foaming and stable in hard water. chemceed.com

Engine Coolants (Antifreeze): They provide long-term corrosion protection for the various metals found in an engine's cooling system, such as cast iron and aluminum. atamanchemicals.comarpadis.comchemceed.com

Aqueous Hydraulic Fluids: They prevent corrosion in hydraulic systems that use water-based fluids. arpadis.comchemceed.com

Metal Cleaners: They are added to aqueous cleaning solutions to prevent flash rusting after the cleaning process. atamanchemicals.comsilverfernchemical.com

Environmental Behavior and Degradation Research

Biodegradation Studies of Dodecanedioic Acid and its Related Compounds

Dodecanedioic acid is considered to be readily biodegradable. phytosafe.com Studies following the OECD 301D (Closed Bottle Test) guideline have demonstrated its susceptibility to microbial degradation. situbiosciences.comcontractlaboratory.comregulations.gov This test measures the consumption of dissolved oxygen by microorganisms in a sealed bottle containing the test substance over a 28-day period to determine the extent of biodegradation. situbiosciences.comcontractlaboratory.com For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. contractlaboratory.com

Microbial degradation is a key process in the environmental breakdown of DDDA. Certain yeast strains, such as Candida tropicalis, are not only capable of producing DDDA from paraffin (B1166041) wax or plant-oil feedstocks through a multi-step process but are also involved in its metabolism. wikipedia.org The synthesis of long-chain dicarboxylic acids in microorganisms like Candida species occurs via ω-oxidation of fatty acids. These microorganisms also possess the β-oxidation pathway, which is responsible for the degradation of both mono- and dicarboxylic acids. core.ac.uk

Research on psychrotrophic (cold-tolerant) bacteria, such as Rhodococcus sp. strain Q15, has shown their ability to mineralize alkanes. Studies monitoring CO2 respiration indicated that this strain could utilize dodecanedioic acid as a carbon and energy source, confirming its role in the ω-oxidation degradation pathway of compounds like dodecane.

The table below summarizes findings from biodegradation studies.

Table 1: Summary of Biodegradation Findings for Dodecanedioic Acid

Study TypeKey FindingOrganism/Method
Ready BiodegradabilityClassified as readily biodegradable.OECD 301D Test
Microbial Synthesis & DegradationCan be synthesized from alkanes and fatty acids via ω-oxidation and degraded via β-oxidation.Candida tropicalis
Low-Temperature DegradationUtilized as a carbon source, indicating its role as an intermediate in alkane degradation pathways.Rhodococcus sp.

Environmental Distribution and Fate Modeling

When released into the environment, the physical and chemical properties of dodecanedioic acid suggest it will tend to partition to soil and sediment. researchgate.net The environmental distribution and fate of organic chemicals are often predicted using multimedia fate and transport models. researchgate.netresearchgate.net These models analyze the interplay of a chemical's release, its partitioning between different environmental compartments (air, water, soil, sediment), and its degradation and transport processes. researchgate.net

For persistent organic pollutants (POPs), which are long-lived multimedia chemicals, these models can describe their behavior on a global scale. researchgate.net Although DDDA is not classified as a POP due to its ready biodegradability, the principles of these models are relevant for understanding its environmental behavior. Fate models are important tools for identifying key environmental processes and sinks and for providing quantitative links between sources and environmental levels. defra.gov.uk

The distribution of dicarboxylic acids in the environment has been observed in various studies. In urban atmospheres, a range of C2-C10 dicarboxylic acids have been detected in aerosols. researchgate.net Generally, the concentration of individual dicarboxylic acids decreases as the number of carbon atoms increases. copernicus.org However, in atmospheric studies in Beijing, adipic acid (C6) and azelaic acid (C9) showed relatively higher abundances among the longer-chain diacids. copernicus.org The presence of these compounds in aerosols can be attributed to both primary emissions from sources like fossil fuel combustion and biomass burning, as well as secondary formation through the atmospheric oxidation of precursors. yale.edu

Table 2: Factors Influencing Environmental Distribution and Fate

Factor Description Relevance to Dodecanedioic Acid
Partitioning The tendency of a chemical to move between environmental compartments (air, water, soil, sediment). Expected to partition to soil and sediment.
Transport Movement of the chemical within and between compartments, which can occur over long distances for some compounds. Long-range transport is less of a concern due to its biodegradability compared to POPs.
Degradation Breakdown of the chemical by biotic (biodegradation) or abiotic (photodegradation, hydrolysis) processes. Readily biodegradable, limiting its persistence.
Modeling Approach Use of multimedia fate models to predict concentrations and persistence in various environmental media. General models for organic pollutants can provide qualitative insights into its behavior.

Photodegradation and Hydrolysis Research

Photodegradation, the breakdown of molecules by light, is an important environmental degradation pathway for many organic compounds. Research on the photooxidation of dicarboxylic acids indicates that longer-chain diacids can act as precursors to shorter-chain diacids. thescipub.com For example, laboratory studies on the photochemical oxidation of C6-C9 diacids have shown the production of C4 (succinic acid) and C5 diacids. researchgate.net This suggests a potential photochemical breakdown pathway where the alkyl chain is shortened. researchgate.net

However, kinetic studies on the ozonolysis and UV-induced ozonolysis of C2-C9 dicarboxylic acids in aqueous solutions have suggested that these are not significant removal pathways for dicarboxylic acids from atmospheric aerosols. mcgill.ca The reaction rates for most long-chain dicarboxylic acids are low, leading to estimated atmospheric lifetimes of up to thousands of years for these specific processes. mcgill.ca The photocatalytic oxidation of polyethylene, a stable polymer, has been shown to produce aliphatic dicarboxylic acids (C4–C30) under visible light using a BiOI/BiVO4 p–n heterojunction material. chinesechemsoc.org

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Esters of dicarboxylic acids are subject to hydrolysis, which can be catalyzed by enzymes, acids, or bases, breaking them down into the parent carboxylic acid and an alcohol. nih.govepa.gov The rate of hydrolysis is often pH-dependent. nih.gov For dicarboxylic acids themselves, hydrolysis as a primary degradation pathway is less relevant as they are already in their acid form. Processes have been developed for the industrial hydrolysis of triglycerides of dicarboxylic acids to produce the free acids. patexia.com Studies on cellulose (B213188) hydrolysis have also investigated the use of dicarboxylic acids like maleic acid as effective catalysts. nih.govusda.gov

Aquatic and Terrestrial Environmental Assessment Methodologies

The environmental assessment of a chemical like dodecanedioic acid involves evaluating its potential toxicity to aquatic and terrestrial organisms.

Aquatic Environmental Assessment: Aquatic toxicity testing is a fundamental component of environmental hazard and risk assessment for chemicals. europa.eu These tests determine the concentration at which a substance may cause harm to aquatic organisms such as fish, invertebrates (e.g., Daphnia), and algae. ua.ptresearchgate.net Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed. europa.eu For dicarboxylic acids, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict aquatic toxicity. One study derived a QSAR for dicarboxylic acids based on the 1-octanol/water partition coefficient (log Kow), which relates the chemical's hydrophobicity to its toxicity to the protozoan Tetrahymena pyriformis. qsardb.org

Terrestrial Environmental Assessment: Assessing the impact on terrestrial ecosystems involves evaluating the toxicity of a substance to soil organisms. rsc.orgnih.gov This can include tests on soil invertebrates (e.g., springtails like Folsomia candida) and plants. rsc.org The assessment aims to determine hazardous concentrations that may affect a certain percentage of species. nih.gov The bioavailability of a substance in the soil, which is influenced by factors like soil type and organic matter content, is a critical component of terrestrial risk assessment. lc-impact.eu

Analytical Methodologies: Accurate environmental assessment relies on robust analytical methods to detect and quantify the chemical in various environmental matrices like water, soil, and sediment. acs.orgnih.gov For dicarboxylic acids, which are non-volatile, common analytical techniques include:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires a derivatization step to convert the non-volatile dicarboxylic acids into more volatile esters before analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for determining trace levels of organic compounds in complex environmental samples. acs.orgacs.org

Sample preparation is a critical step and often involves extraction techniques like solid-phase extraction (SPE) to isolate the target compounds from the environmental matrix and remove interfering substances. acs.orgacs.orgsemanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For N-Oleyl-1,3-propanediamine, DFT calculations are particularly instrumental in elucidating its function as a corrosion inhibitor by detailing its interaction with metal surfaces.

Theoretical studies have shown that the effectiveness of an organic corrosion inhibitor is closely related to its electronic properties, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). The EHOMO is associated with the molecule's ability to donate electrons to the vacant d-orbitals of a metal, while the ELUMO indicates its capacity to accept electrons from the metal surface. A smaller energy gap (ΔE) suggests higher reactivity of the inhibitor molecule.

While specific DFT calculation results for N-Oleyl-1,3-propanediamine are dispersed across various research studies focusing on formulations, the following table represents typical quantum chemical parameters that are calculated to assess the reactivity and inhibition potential of similar long-chain amine-based corrosion inhibitors.

ParameterDescriptionRepresentative Value
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability.-5.0 to -6.5
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability.-0.5 to 1.0
ΔE (eV) Energy Gap (ELUMO - EHOMO); indicates chemical reactivity.4.5 to 6.0
Dipole Moment (Debye) A measure of the overall polarity of the molecule.1.5 to 3.0
Electronegativity (χ) The tendency of the molecule to attract electrons.2.5 to 3.5
Global Hardness (η) Resistance to change in electron distribution or charge transfer.2.25 to 3.0

Note: The values in this table are representative for long-chain amine corrosion inhibitors and are intended to be illustrative. Actual calculated values for N-Oleyl-1,3-propanediamine may vary depending on the specific computational methods and basis sets used.

These parameters collectively suggest that N-Oleyl-1,3-propanediamine has a strong tendency to adsorb onto metal surfaces through the electron-rich nitrogen atoms of its diamine functional group, forming a protective barrier against corrosive agents.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms and Conformation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For N-Oleyl-1,3-propanediamine, MD simulations provide valuable insights into its conformational flexibility and its interaction with other molecules and surfaces, which is key to its role as a surfactant and corrosion inhibitor.

MD simulations can model the behavior of N-Oleyl-1,3-propanediamine at interfaces, such as the boundary between a metal surface and a corrosive aqueous environment. These simulations can reveal how the molecule orients itself on the surface to form a protective film. The long, hydrophobic oleyl tail tends to orient away from the polar aqueous phase, while the hydrophilic diamine headgroup adsorbs onto the metal surface.

Key findings from MD simulations of similar amphiphilic molecules include the determination of interaction energies, radial distribution functions, and mean square displacement. These parameters help to characterize the stability and dynamics of the inhibitor film on the metal surface.

Simulation ParameterDescriptionTypical Findings for Amphiphilic Inhibitors
Interaction Energy (kcal/mol) The energy associated with the interaction between the inhibitor and the metal surface.Negative values, indicating a stable adsorption process.
Binding Energy (kcal/mol) The energy released upon the adsorption of the inhibitor on the surface.High negative values suggest strong and spontaneous adsorption.
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Sharp peaks indicate strong interactions at specific distances between the inhibitor's functional groups and the surface atoms.
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Low MSD values for the inhibitor on the surface indicate the formation of a stable, less mobile protective layer.

Note: This table presents the types of data obtained from MD simulations for amphiphilic corrosion inhibitors. The specific values are dependent on the simulation conditions and force fields employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or, in this context, its performance as a corrosion inhibitor. By identifying key molecular descriptors that correlate with inhibition efficiency, QSAR models can be used to predict the performance of new, untested compounds.

For corrosion inhibitors like N-Oleyl-1,3-propanediamine, QSAR studies often utilize a combination of quantum chemical descriptors (derived from DFT calculations), topological descriptors (related to the molecular graph), and constitutional descriptors (such as molecular weight and number of heteroatoms).

A general form of a QSAR model for corrosion inhibition efficiency (IE) can be expressed as:

IE% = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined through statistical regression analysis.

Descriptor TypeExamplesRelevance to Corrosion Inhibition
Quantum Chemical EHOMO, ELUMO, ΔE, Dipole Moment, Mulliken ChargesRelate to the electronic interactions between the inhibitor and the metal surface.
Topological Wiener Index, Randic IndexDescribe the size, shape, and degree of branching of the molecule, which can influence its packing on the surface.
Constitutional Molecular Weight, Number of Nitrogen AtomsBasic molecular properties that can correlate with surface coverage and interaction strength.
Geometrical Molecular Surface Area, Molecular VolumeRelate to the physical space occupied by the molecule and its ability to cover the metal surface.

Adsorption Simulation on Substrate Surfaces (e.g., Metal-Inhibitor Interactions)

Adsorption simulations, often performed using Monte Carlo or MD methods, are crucial for visualizing and quantifying the interaction between N-Oleyl-1,3-propanediamine and a substrate surface, typically a metal like steel in the context of corrosion inhibition. These simulations provide a detailed picture of the adsorption process at the atomic level.

The simulations can predict the most stable adsorption configuration of the molecule on the metal surface. For N-Oleyl-1,3-propanediamine, it is expected that the molecule adsorbs with the nitrogen atoms of the propanediamine group coordinating to the metal surface atoms. The long oleyl chain would then extend into the solution, creating a hydrophobic barrier.

Key outputs from adsorption simulations include the adsorption energy, which indicates the strength of the interaction, and the optimized geometry of the adsorbed molecule.

Simulation OutputDescriptionSignificance for N-Oleyl-1,3-propanediamine
Adsorption Energy (Eads) The energy change when the inhibitor molecule adsorbs onto the metal surface from the solution.A large negative value indicates a strong and spontaneous adsorption process, leading to a stable protective film.
Optimized Adsorption Geometry The lowest energy orientation and conformation of the molecule on the surface.Reveals the specific atoms involved in the bonding with the surface and the overall structure of the protective layer.
Charge Transfer Analysis Quantification of the electron flow between the inhibitor and the metal surface.Determines the nature of the chemical bond formed (chemisorption vs. physisorption).

These simulations confirm that the adsorption of N-Oleyl-1,3-propanediamine on a metal surface is a thermodynamically favorable process, driven by the strong interaction between the amine groups and the metal, leading to the formation of a dense and protective film that inhibits corrosion.

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Resolution Chromatographic Methods (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) stand as the primary methods for the separation and quantification of 3,4-Dichlorobenzyl alcohol. These techniques offer high resolution and are well-suited for analyzing this compound in various samples.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of 3,4-DCBA. sielc.comsielc.com A typical method involves a C18 column, such as an ACQUITY UPLC® BEH Shield RP18, with a mobile phase consisting of a gradient of an aqueous solution and organic solvents like acetonitrile (B52724) and isopropanol. fda.gov.tw For instance, a method for analyzing preservatives in cosmetics utilizes a gradient program with a mobile phase of water with 0.1% formic acid, isopropanol, and acetonitrile. fda.gov.tw The detection is often performed using a photodiode array (PDA) detector at a wavelength of 220 nm. lgcstandards.com The limit of quantification for dichlorobenzyl alcohol in such methods can be as low as 0.01%. fda.gov.tw

For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com The versatility of HPLC allows for its use in various applications, including the analysis of impurities in preparative separation and pharmacokinetic studies. sielc.comsielc.com

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of 3,4-DCBA, with assays demonstrating a purity of ≥98.0% by GC. sigmaaldrich.comtcichemicals.comtcichemicals.comavantorsciences.comscientificlabs.ieavantorsciences.com In a typical GC analysis for the impurity 2,4-dichlorobenzaldehyde (B42875) (a potential degradation product of the isomeric 2,4-dichlorobenzyl alcohol), a DB-5 column is used with a temperature program. semanticscholar.org The analysis can be performed with a flame ionization detector (FID) and helium as the carrier gas. semanticscholar.org While effective, traditional GC methods for related impurities can have run times of around 10-13 minutes. semanticscholar.org

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase Typically C18 (e.g., Newcrom R1, ACQUITY UPLC® BEH Shield RP18). sielc.comfda.gov.twOften a fused silica (B1680970) capillary column (e.g., DB-5). semanticscholar.org
Mobile/Carrier Gas Acetonitrile, water, isopropanol, formic acid. sielc.comfda.gov.twHelium. semanticscholar.org
Detector Photodiode Array (PDA) Detector. lgcstandards.comFlame Ionization Detector (FID). semanticscholar.org
Application Quantification in cosmetics, impurity analysis, pharmacokinetic studies. sielc.comsielc.comfda.gov.twPurity assessment, impurity detection. sigmaaldrich.comsemanticscholar.org

Spectroscopic Techniques for Trace Analysis (e.g., FTIR-ATR, UV-Vis)

Spectroscopic methods are invaluable for the structural elucidation and quantification of 3,4-Dichlorobenzyl alcohol.

Fourier Transform Infrared (FTIR) Spectroscopy:

The Fourier transform infrared (FTIR) spectrum of 3,4-DCBA has been recorded in the solid phase. evitachem.comnih.gov Detailed interpretations of the infrared and Raman spectra have been reported, with theoretical calculations of harmonic vibrational frequencies showing good agreement with experimental values. nih.gov The identity of the compound can be confirmed by comparing its IR spectrum to a reference. scientificlabs.ie The NIST WebBook provides access to the gas-phase IR spectrum of 3,4-Dichlorobenzyl alcohol. nist.gov

UV-Vis Spectroscopy:

UV-Vis detection is commonly coupled with HPLC for the quantification of 3,4-DCBA. As mentioned, a photodiode array detector set at 220 nm is effective for its detection in chromatographic methods. lgcstandards.com

Technique Application for 3,4-Dichlorobenzyl Alcohol Key Findings
FTIR Spectroscopy Structural confirmation and identification. scientificlabs.ieevitachem.comnih.govExperimental and theoretical vibrational frequencies have been determined and show good agreement. nih.gov
UV-Vis Spectroscopy Quantification in conjunction with HPLC. lgcstandards.comA detection wavelength of 220 nm is suitable for analysis. lgcstandards.com
Raman Spectroscopy Structural analysis. nih.govThe Raman spectrum has been recorded and studied. nih.gov
NMR Spectroscopy Structure confirmation. tcichemicals.comtcichemicals.comNMR data confirms the molecular structure. tcichemicals.comtcichemicals.com
Mass Spectrometry (GC-MS) Identification and quantification. nih.govNIST provides mass spectral data for 3,4-DCBA. nih.gov

Electrochemical Detection Methods

Electrochemical detection, often coupled with HPLC, offers a highly sensitive and selective means of analyzing electroactive compounds. While specific electrochemical detection methods for 3,4-Dichlorobenzyl alcohol are not extensively detailed in the provided results, the principles of electrochemical detection are applicable to compounds with similar structures, such as other chlorinated phenolic compounds.

Electrochemical sensors, including amperometric and coulometric sensors, can be used for the detection of organic compounds. mdpi.com The electroactivity of a target analyte can be determined using techniques like cyclic voltammetry. mdpi.com For related compounds like the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), amperometric sensors have been developed for its selective determination. mdpi.com The development of such a sensor for 3,4-DCBA would likely involve optimizing the applied potential based on its voltammetric behavior. Given that many pesticides and related organic molecules are analyzed using electrochemical biosensors, this remains a promising area for the development of rapid and portable detection methods for 3,4-DCBA. researchgate.netmdpi.com

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices like cosmetics or environmental samples.

For the analysis of preservatives in cosmetics, a common sample preparation method involves extraction. fda.gov.tw A sample of about 0.5 g can be weighed into a centrifuge tube, followed by the addition of a suitable extraction solvent like methanol. The mixture is then vortexed and sonicated to ensure complete extraction of the analyte. After centrifugation, the supernatant is filtered through a membrane filter (e.g., 0.22 μm) before injection into the HPLC system. fda.gov.tw

In some cases, derivatization may be employed to enhance the volatility or detectability of an analyte for GC analysis. However, for the direct analysis of 3,4-DCBA by HPLC and GC, derivatization is not always necessary. sielc.comfda.gov.twsemanticscholar.org

A two-stage reaction process has been described for the preparation of the related 2,4-dichlorobenzyl alcohol, which involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form an ester, which is then hydrolyzed. google.com While this is a synthetic route, the principles of extraction and purification are relevant to sample preparation. The final product is often collected by filtration, washed with water, and dried. google.com

Future Research Directions and Emerging Areas in Dodecanedioic Acid Chemistry

Exploration of Novel Derivatives and Analogues

The dicarboxylic nature of DDDA offers two reactive functional groups, making it an ideal backbone for synthesizing new derivatives with tailored properties. Future research is focused on creating analogues that can enhance performance in existing applications or open doors to entirely new ones, particularly in the pharmaceutical and biomedical sectors.

One promising area is the synthesis of fatty acyl monoester derivatives of therapeutic agents. For instance, DDDA has been conjugated with anti-HIV nucleoside reverse transcriptase inhibitors like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). nih.gov These dicarboxylic ester conjugates have shown significantly higher anti-HIV activity compared to the parent drugs, with an AZT derivative being 80 times more potent. nih.gov The dicarboxylic acid moiety is chosen to create a more amphipathic molecule, which is believed to improve cellular uptake and delivery of the polar nucleoside analogues. nih.gov

Another research avenue involves creating novel chelating agents or modifying existing ones. While not a direct derivative of DDDA, the synthesis of N'-monoamide derivatives of a structurally related compound, TTDA (3,6,10-tri(carboxymethyl)-3,6,10-triazadodecanedioic acid), provides a template for future work. acs.org The modification of the TTDA structure by adding hydrophobic substituents led to gadolinium complexes with increased relaxivity, making them potentially better MRI contrast agents. acs.org Similar derivatization strategies could be applied to DDDA-based structures for various applications.

Table 1: Novel Derivatives of Dodecanedioic Acid and Their Potential Applications

Derivative Class Specific Example Field of Application Research Finding
Nucleoside Conjugates 5′-O-dodecanedioate monoester of Zidovudine (AZT) Antiviral Therapeutics Exhibited 80-fold higher anti-HIV activity than the parent drug AZT, demonstrating potential for improved drug delivery and efficacy. nih.gov
Heteroatom-substituted Analogues 12-thioethyldodecanoic acid Antiviral Therapeutics Showed moderate activity against HIV-infected T4 lymphocytes, indicating that modifications to the fatty acid chain can yield bioactive compounds. nih.gov

Sustainable Production Technologies and Green Chemistry Approaches

The traditional chemical synthesis of DDDA often relies on petrochemical feedstocks and involves harsh reaction conditions, such as the oxidation of cyclododecane (B45066) derived from butadiene. chemicalbook.comnih.gov These processes raise environmental concerns and are subject to feedstock price volatility. nih.govconfex.com Consequently, a major thrust of future research is the development of sustainable and green production routes using renewable resources.

Biotechnological methods represent a leading green alternative. Fermentation and biotransformation processes using various microorganisms have shown significant promise.

Yeast Fermentation : Strains of the yeast Candida tropicalis have been extensively studied and engineered to convert substrates like n-alkanes, fatty acids, and plant oil derivatives into DDDA. oup.comresearchgate.netfrontiersin.org Researchers have achieved a DDDA concentration of 66 g/L from dodecanoic acid methyl ester (derived from coconut oil) by optimizing fermentation parameters like pH and substrate feeding. oup.comresearchgate.net Genetically altered Candida yeast has also been used in processes designed to produce 14,000 metric tons of DDDA per year from palm oil. core.ac.uk

Enzymatic Cascades : Multi-enzyme cascade reactions are being designed for the one-pot synthesis of DDDA from renewable sources like linoleic acid. nih.gov One such system, composed of a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and other enzymes, achieved a high productivity of 43.8 g L−1 d−1. nih.gov

Combined Chemo-Biocatalysis : Hybrid approaches that marry chemical and biological steps are also being developed. One such process involves the hydrodeoxygenation (HDO) of renewable vegetable oils (like palm kernel and coconut oil) to produce n-dodecane, which is then oxidized to DDDA using Candida tropicalis. confex.com Another innovative route uses a metathesis reaction between biologically-produced muconic acid and unsaturated fatty acids from vegetable sources to create a DDDA precursor, which is then hydrogenated. google.comgoogle.com

These bio-based routes not only utilize renewable feedstocks but also operate under milder conditions, reducing energy consumption and environmental impact. nih.govresearchgate.net

Table 2: Comparison of Sustainable DDDA Production Technologies

Technology Feedstock Catalyst/Microorganism Key Advantage
Whole-Cell Biotransformation Dodecanoic acid methyl ester (from coconut oil) Candida tropicalis High product concentration (66 g/L) achieved through process optimization. oup.comresearchgate.net
Multi-Enzymatic Cascade Linoleic Acid Co-expressed enzymes (e.g., LOX, HPL, ALDH) in E. coli Sustainable and eco-friendly one-pot synthesis from a renewable fatty acid. nih.gov
Fermentation Palm Oil, Glucose Genetically engineered Candida sp. Designed for large-scale industrial production (14,000 MT/year) using regional organic feedstocks. core.ac.uk
Chemo-Biocatalytic Process Vegetable oils (Palm kernel, Coconut) Chemical HDO catalyst + Candida tropicalis Combines the efficiency of chemocatalysis with the specificity of biocatalysis from renewable oils. confex.com
Metathesis Route Muconic acid + Unsaturated fatty acids Metathesis catalyst + Hydrogenation Creates DDDA from fully renewable, non-petroleum carbon sources. google.comgoogle.com

Advanced Functional Materials Development

DDDA's linear aliphatic chain and terminal carboxylic acid groups make it an excellent monomer for synthesizing high-performance polymers. While its role in Nylon 6,12 is well-established, future research is focused on creating novel polymers and materials with advanced functionalities. google.com

Bio-based Polyesters : Researchers are synthesizing fully bio-based aliphatic polyesters by reacting DDDA with aliphatic diols (also derivable from biomass). researchgate.net These polymers are crystalline materials with melting points between 70-90°C and are being investigated as sustainable alternatives to petrochemical-based plastics. Because of their structure, they are often referred to as "polyethylene-like" materials and are considered promising for biomedical applications like tissue engineering. researchgate.net

Functional Copolyesters : Copolymers incorporating DDDA are being developed to fine-tune material properties. For example, poly(butylene lauric dicarboxylate-co-butylene 1,4-cyclohexanedicarboxylate) (PBLC) is a random copolyester made using DDDA that exhibits unique thermal and mechanical properties. researchgate.net

Polymers for Nanomedicine : A novel polymer, poly-glycerol-malic acid-dodecanedioic acid (PGMD), has been synthesized for use in drug delivery. ijpsjournal.comresearchgate.net In this polymer, the ratio of malic acid to DDDA can be adjusted to control properties like hydrophilicity. The polymer is considered non-toxic as it degrades into naturally occurring by-products. ijpsjournal.com

The increasing demand for high-performance resins, powder coatings, and specialty lubricants is also driving the development of new DDDA-based materials for industrial applications. fnfresearch.com

Table 3: Advanced Materials Derived from Dodecanedioic Acid

Material Type Monomers Key Functional Property Emerging Application
Aliphatic Polyesters DDDA + Aliphatic diols (e.g., 1,4-butanediol) Biodegradable, "Polyethylene-like" Biomedical materials, drug delivery, tissue engineering. researchgate.net
Polyamides DDDA + Diamines (e.g., 1,6-hexamethylene diamine) High performance, heat and chemical resistance Engineering plastics, specialty fibers. google.comthegoodscentscompany.com
Functional Copolymers DDDA + Malic Acid + Glycerol Tunable hydrophilicity, non-toxic Nanoparticle-based drug delivery systems. ijpsjournal.comresearchgate.netnih.gov
Surface Modifiers Dodecanedioic Acid Ability to impart negative surface charge Modification of inorganic nanoparticles for biomedical use. scispace.com

Interdisciplinary Research with Biotechnology and Nanotechnology

The future of DDDA chemistry is intrinsically linked with interdisciplinary research, particularly at the intersection of biotechnology and nanotechnology. These collaborations are paving the way for highly innovative processes and applications.

Biotechnology Integration : As detailed in section 10.2, biotechnology is revolutionizing DDDA production. Metabolic engineering of yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae is a key research area. frontiersin.orgmdpi.com Scientists are engineering the ω-oxidation pathway in these yeasts to efficiently convert fatty acids and even wastewater from food processing (e.g., coconut milk factories) into DDDA, creating a circular economy model. frontiersin.orgmdpi.com This work combines genetics, metabolic engineering, and bioprocess engineering to create sustainable chemical manufacturing platforms.

Nanotechnology Applications : In nanotechnology, DDDA is being used both as a building block for nanocarriers and as a surface modification agent for nanoparticles.

Drug Delivery Systems : The DDDA-containing polymer PGMD is used to fabricate nanoparticles for cancer therapy. ijpsjournal.comnih.gov In one study, curcumin-loaded PGMD nanoparticles were developed to treat breast cancer cells. researchgate.netnih.gov The nanoparticles, with sizes around 110-218 nm, demonstrated the ability to kill cancer cells and highlighted the potential of using DDDA-based polymers for targeted drug delivery. researchgate.net

Surface Functionalization : DDDA has been used to modify the surface of hydroxyapatite (B223615) (HAP) nanoparticles. scispace.com By reacting DDDA with the HAP surface, researchers imparted a negative charge to the nanoparticles. This surface charge manipulation is critical for controlling how nanoparticles interact with biological systems, such as their uptake by osteoblast cells, which is crucial for applications in bone tissue engineering. scispace.com

This convergence of disciplines allows for the rational design of systems, from microbial cell factories for green synthesis to precisely engineered nanoparticles for medical treatments, all leveraging the unique chemical structure of dodecanedioic acid.

Table 4: Interdisciplinary Applications of Dodecanedioic Acid

Interdisciplinary Field Specific Application Role of Dodecanedioic Acid Significance
Biotechnology Metabolic Engineering Target product of engineered microbial pathways Enables sustainable production of DDDA from renewable feedstocks and waste streams. frontiersin.orgmdpi.com
Nanotechnology Cancer Therapy Key monomer in the PGMD polymer used to form drug-loaded nanoparticles Creates a biodegradable, non-toxic nanocarrier for targeted delivery of anticancer drugs like curcumin. ijpsjournal.comresearchgate.netnih.gov
Nanotechnology Biomaterial Surface Science Surface modifying agent for inorganic nanoparticles Controls the surface charge of hydroxyapatite nanoparticles to influence their interaction with bone cells. scispace.com

Q & A

Basic: What analytical methodologies are recommended for characterizing the physicochemical properties of Einecs 282-286-9?

Methodological Answer:
Characterization should involve a multi-technique approach:

  • Spectroscopic Analysis : Use NMR (¹H, ¹³C) to confirm molecular structure and purity. For inorganic components, ICP-MS or XRF can identify elemental composition .
  • Chromatographic Techniques : HPLC or GC-MS for assessing purity and detecting trace impurities under standardized solvent systems .
  • Thermal Stability : TGA-DSC under inert and oxidative atmospheres to evaluate decomposition pathways and phase transitions .
  • Surface Properties : BET analysis for surface area and porosity, supplemented by SEM-EDS for morphological and elemental mapping .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:
Reproducibility requires strict adherence to:

  • Protocol Standardization : Document reaction parameters (temperature, pH, solvent ratios) with tolerances. Use IUPAC guidelines for nomenclature and units .
  • Reference Materials : Include internal standards (e.g., certified reference materials) during synthesis and characterization.
  • Inter-Lab Validation : Share raw data (e.g., spectral libraries, chromatograms) via platforms like Zenodo or Figshare to enable cross-verification .

Advanced: How should conflicting data on this compound’s catalytic activity be resolved in heterogeneous reaction systems?

Methodological Answer:
Address contradictions through:

  • Controlled Variable Isolation : Systematically vary one parameter (e.g., catalyst loading, temperature) while holding others constant to identify confounding factors .
  • Statistical Robustness : Apply ANOVA or multivariate regression to distinguish experimental noise from significant trends. Report confidence intervals and effect sizes .
  • Mechanistic Studies : Use in situ FTIR or XRD to monitor intermediate species and active sites during catalysis, reconciling kinetic data with structural insights .

Advanced: What computational modeling approaches are suitable for predicting this compound’s interactions in biological systems?

Methodological Answer:
Combine:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding affinities using force fields (e.g., AMBER, CHARMM) validated against experimental crystallographic data .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) from high-throughput screening datasets.
  • Docking Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Advanced: How can researchers design experiments to investigate the environmental degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach:

  • Lab-Scale Simulations : Use photolysis chambers with UV-Vis irradiation to mimic sunlight-driven degradation. Monitor intermediates via LC-QTOF-MS .
  • Ecotoxicological Profiling : Expose model organisms (e.g., Daphnia magna) to sub-lethal doses, measuring biomarkers (e.g., oxidative stress enzymes) via ELISA .
  • Field Studies : Deploy passive samplers in aquatic systems to track real-time degradation kinetics, correlating with local microbial diversity via 16S rRNA sequencing .

Basic: What are the critical parameters for stabilizing this compound in long-term storage?

Methodological Answer:
Stability depends on:

  • Environmental Controls : Store in amber vials under argon at –20°C to prevent photolytic/oxidative degradation .
  • Moisture Management : Use desiccants (e.g., silica gel) and monitor humidity via capacitive sensors.
  • Periodic Reanalysis : Validate integrity every 6 months using DSC (for crystallinity) and FTIR (for functional groups) .

Advanced: How can isotopic labeling techniques elucidate the metabolic fate of this compound in mammalian models?

Methodological Answer:

  • Synthesis of Labeled Analogs : Incorporate ¹³C or ²H isotopes at metabolically stable positions (e.g., aromatic rings) via catalytic deuteration .
  • Tracing Metabolites : Administer labeled compounds to in vivo models; analyze blood/tissue extracts using LC-MS/MS with MRM (multiple reaction monitoring) modes.
  • Data Interpretation : Map isotopic enrichment patterns to metabolic networks using software like MetaboAnalyst, cross-referencing with existing databases (e.g., HMDB) .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s electrochemical performance?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis to adjust parameters dynamically .
  • Post-Synthesis Treatment : Anneal materials under controlled atmospheres to homogenize crystallite size (confirmed by XRD) .
  • Machine Learning Optimization : Train models on historical batch data to predict optimal synthesis conditions, minimizing variability .

Basic: What ethical and safety protocols are essential when handling this compound in academic labs?

Methodological Answer:

  • Risk Assessment : Conduct COSHH evaluations for toxicity, flammability, and environmental hazards. Use fume hoods and PPE (gloves, goggles) .
  • Waste Management : Neutralize reactive byproducts before disposal (e.g., acid digestion for metal-containing compounds).
  • Training : Mandate OSHA/GHS compliance training for all personnel, with annual refreshers .

Advanced: How can machine learning enhance the discovery of novel derivatives of this compound with targeted properties?

Methodological Answer:

  • Dataset Curation : Compile structural (SMILES) and property data (e.g., solubility, bandgap) into a searchable database.
  • Generative Models : Use VAEs (variational autoencoders) or GANs to design novel structures optimized for specific traits (e.g., conductivity, bioavailability) .
  • Validation Pipeline : Synthesize top candidates via high-throughput robotics and validate properties using DFT calculations and experimental assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.